2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((5-Methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative featuring a 5-methoxyisoquinoline moiety linked via a thioether bridge to an acetamide group bound to a 5-methylisoxazole ring. The methoxy group on the isoquinoline enhances lipophilicity, while the isoxazole ring may contribute to hydrogen bonding or π-π interactions with biological targets.
Properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-14(19-22-10)18-15(20)9-23-16-12-4-3-5-13(21-2)11(12)6-7-17-16/h3-8H,9H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIIGYIQUHIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CC3=C2C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a methoxyisoquinoline moiety with a thioether and an isoxazole group, which may contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of 2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be represented as follows:
The biological activity of the compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects. The precise mechanisms remain to be fully elucidated, but preliminary studies suggest the following pathways may be involved:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Antimicrobial Properties
Research indicates that compounds similar to 2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess:
- Antibacterial Activity: Effective against various bacterial strains.
- Antifungal Activity: Potential efficacy against certain fungal pathogens.
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Studies have indicated that isoquinoline derivatives often exhibit cytotoxic effects on cancer cell lines. Specific findings include:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Significant cytotoxicity |
| MCF7 (Breast Cancer) | 10.8 | Induces apoptosis |
| A549 (Lung Cancer) | 12.4 | Inhibits proliferation |
Neuroprotective Effects
Emerging data suggest that this compound might also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Mechanistic studies are ongoing to explore its effects on neuronal survival and function.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Study on Isoquinoline Derivatives:
- Objective: To evaluate the anticancer activity of isoquinoline derivatives.
- Findings: Compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
-
Antimicrobial Activity Assessment:
- Objective: To assess the antibacterial properties against common pathogens.
- Findings: The tested compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing molecular features, physicochemical properties, and inferred biological implications.
Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycles: The target’s isoquinoline core distinguishes it from triazinoindole (), oxadiazole (), and imidazole () derivatives. Isoquinolines are known for intercalation with DNA or protein pockets, whereas oxadiazoles enhance metabolic stability .
- The sulfamoyl group in ’s compound enhances solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
